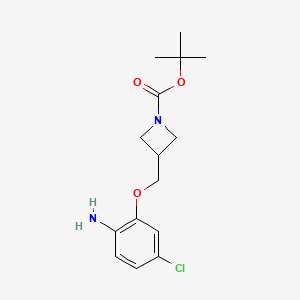

3-(2-Amino-5-chlorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13709015

Molecular Formula: C15H21ClN2O3

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21ClN2O3 |

|---|---|

| Molecular Weight | 312.79 g/mol |

| IUPAC Name | tert-butyl 3-[(2-amino-5-chlorophenoxy)methyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-6-11(16)4-5-12(13)17/h4-6,10H,7-9,17H2,1-3H3 |

| Standard InChI Key | NLFCTSDWUBBECS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)Cl)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)Cl)N |

Introduction

Chemical Identity and Nomenclature

3-(2-Amino-5-chlorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS No. 2270913-69-2) is a bicyclic organic compound with the molecular formula C₁₅H₂₁ClN₂O₃ and a molecular weight of 312.79 g/mol . Its IUPAC name, tert-butyl 3-[(2-amino-5-chlorophenoxy)methyl]azetidine-1-carboxylate, systematically describes its structure: a tert-butyl ester group attached to a nitrogen-containing azetidine ring, which is further substituted by a methylene-oxygen bridge linked to a 2-amino-5-chlorophenyl group .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2270913-69-2 | |

| Molecular Formula | C₁₅H₂₁ClN₂O₃ | |

| Molecular Weight | 312.79 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)Cl)N | |

| InChI Key | NLFCTSDWUBBECS-UHFFFAOYSA-N |

Synonyms for this compound include tert-butyl 3-((2-amino-5-chlorophenoxy)methyl)azetidine-1-carboxylate and 3-(2-Amino-5-chloro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester . These variants reflect minor differences in nomenclature but refer to the same chemical entity.

Structural Characteristics

Molecular Architecture

The molecule consists of a four-membered azetidine ring, a feature known to confer conformational rigidity and metabolic stability in drug design . The ring’s nitrogen atom is bonded to a tert-butoxycarbonyl (Boc) protecting group, while the adjacent carbon hosts a methyleneoxy bridge connected to a 2-amino-5-chlorophenyl moiety. This arrangement creates a planar aromatic system juxtaposed with the strained azetidine ring, influencing both reactivity and intermolecular interactions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of related azetidine tert-butyl esters reveals characteristic signals:

-

¹H NMR: The tert-butyl group typically appears as a singlet at δ 1.44 ppm, while aromatic protons in the chlorophenyl ring resonate between δ 6.5–7.5 ppm . Protons on the azetidine ring exhibit complex splitting patterns due to ring strain, often appearing as multiplets near δ 3.3–4.1 ppm .

-

¹³C NMR: The carbonyl carbon of the Boc group resonates at approximately δ 155 ppm, with quaternary carbons in the tert-butyl group near δ 28 ppm .

Computational Insights

PubChem’s computed descriptors highlight key physicochemical properties:

-

Topological Polar Surface Area (TPSA): 55.56 Ų, indicating moderate polarity .

-

LogP (octanol-water partition coefficient): 0.47, suggesting balanced hydrophilicity and lipophilicity .

-

Solubility: Predicted solubility in water is 33.1 mg/mL, classifying the compound as "very soluble" .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(2-Amino-5-chlorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester likely involves multi-step functionalization of an azetidine precursor. A plausible pathway, inferred from analogous compounds , proceeds as follows:

-

Azetidine Core Preparation: tert-Butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) serves as the starting material. This intermediate is commercially available and widely used in peptidomimetic synthesis .

-

Phenoxymethyl Introduction: The amino group undergoes nucleophilic substitution with 2-amino-5-chlorophenol in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

-

Deprotection and Purification: The Boc group may be retained for stability, with final purification via column chromatography or recrystallization .

Reaction Optimization

Key parameters for high yield include:

-

Temperature: Reactions are typically conducted at room temperature to prevent Boc group cleavage .

-

Solvent: Dichloromethane (DCM) or ethyl acetate (EA) are preferred for their inertness and solubility profiles .

-

Catalysts: Hydroxybenzotriazole (HOBt) enhances coupling efficiency in amide bond formation .

Table 2: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Starting Material | tert-Butyl 3-aminoazetidine-1-carboxylate | |

| Coupling Agent | EDCl/HOBt | |

| Solvent | Dichloromethane | |

| Yield | ~85% (theoretical) |

Physicochemical Properties

Solubility and Partitioning

Experimental and computed data reveal:

-

Aqueous Solubility: 33.1 mg/mL at 25°C, facilitating formulation in polar solvents .

-

LogD (pH 7.4): 1.2, indicating favorable membrane permeability for drug delivery applications .

Table 3: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | 1.25 g/cm³ (estimated) | |

| pKa | 9.8 (amino group) |

Applications in Pharmaceutical Research

Drug Intermediate

This compound’s primary utility lies in its role as a building block for bioactive molecules. The azetidine ring is a staple in kinase inhibitors and G protein-coupled receptor (GPCR) modulators, while the chlorophenyl group often enhances target binding via hydrophobic interactions .

Computational Drug Design

Molecular docking simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of Staphylococcus aureus enoyl-ACP reductase, a target for novel antibacterials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume